REACTION_SMILES
|
[C:33](=[O:34])([O-:35])[O-:36].[CH3:2][CH:3]1[CH:4]([c:8]2[nH:9][c:10](=[O:23])[c:11]3[c:12]([n:13]2)[n:14]([CH:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[n:15][cH:16]3)[CH2:5][NH:6][CH2:7]1.[CH3:39][N:40]([CH3:41])[CH:42]=[O:43].[Cl:25][CH2:26][c:27]1[n:28][cH:29][cH:30][cH:31][n:32]1.[ClH:1].[ClH:24].[Cs+:37].[Cs+:38].[Fe+2:52].[S:44]([O-:45])([C:46]([F:47])([F:48])[F:49])(=[O:50])=[O:51].[S:53]([O-:54])([C:55]([F:56])([F:57])[F:58])(=[O:59])=[O:60]>>[CH3:2][CH:3]1[CH:4]([c:8]2[nH:9][c:10](=[O:23])[c:11]3[c:12]([n:13]2)[n:14]([CH:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[n:15][cH:16]3)[CH2:5][N:6]([CH2:26][c:27]2[n:28][cH:29][cH:30][cH:31][n:32]2)[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
CC1CNCC1c1nc2c(cnn2C2CCOCC2)c(=O)[nH]1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CNCC1c1nc2c(cnn2C2CCOCC2)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ncccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(Cc2ncccn2)CC1c1nc2c(cnn2C2CCOCC2)c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:33](=[O:34])([O-:35])[O-:36].[CH3:2][CH:3]1[CH:4]([c:8]2[nH:9][c:10](=[O:23])[c:11]3[c:12]([n:13]2)[n:14]([CH:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[n:15][cH:16]3)[CH2:5][NH:6][CH2:7]1.[CH3:39][N:40]([CH3:41])[CH:42]=[O:43].[Cl:25][CH2:26][c:27]1[n:28][cH:29][cH:30][cH:31][n:32]1.[ClH:1].[ClH:24].[Cs+:37].[Cs+:38].[Fe+2:52].[S:44]([O-:45])([C:46]([F:47])([F:48])[F:49])(=[O:50])=[O:51].[S:53]([O-:54])([C:55]([F:56])([F:57])[F:58])(=[O:59])=[O:60]>>[CH3:2][CH:3]1[CH:4]([c:8]2[nH:9][c:10](=[O:23])[c:11]3[c:12]([n:13]2)[n:14]([CH:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[n:15][cH:16]3)[CH2:5][N:6]([CH2:26][c:27]2[n:28][cH:29][cH:30][cH:31][n:32]2)[CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
CC1CNCC1c1nc2c(cnn2C2CCOCC2)c(=O)[nH]1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CNCC1c1nc2c(cnn2C2CCOCC2)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ncccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(Cc2ncccn2)CC1c1nc2c(cnn2C2CCOCC2)c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |